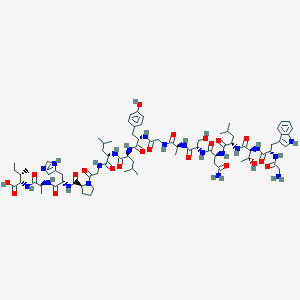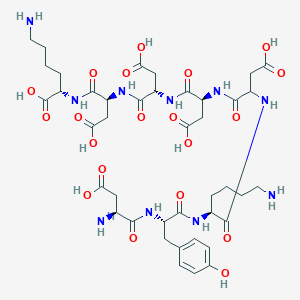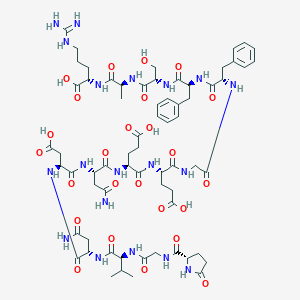
Fibrinogen-Binding Peptide
Overview
Description
Fibrinogen-Binding Peptide is a synthetic peptide designed to mimic the binding site of fibrinogen receptors. This peptide binds to fibrinogen, inhibiting platelet adhesion and aggregation, which are crucial processes in blood clot formation
Mechanism of Action
Target of Action:
The primary target of the Fibrinogen-Binding Peptide is fibrinogen itself. Fibrinogen is a soluble plasma glycoprotein found in blood. It plays a crucial role in blood clotting by converting into insoluble fibrin during the coagulation process. The peptide specifically interacts with fibrinogen, affecting its function and downstream pathways .
Biochemical Pathways:
The affected pathways include those related to blood clotting, inflammation, and vascular function. By interfering with fibrinogen, the peptide influences clot formation and degradation, potentially impacting cerebrovascular health .
Result of Action:
At the molecular level, the peptide disrupts fibrinogen’s normal function, leading to altered clotting dynamics. Cellular effects include microglial activation and changes in their behavior, which may have implications for brain health and neuroinflammation .
Action Environment:
Environmental factors play a critical role in the peptide’s efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can influence its binding affinity and overall impact.
Biochemical Analysis
Biochemical Properties
The Fibrinogen-Binding Peptide has a unique ability to bind fibrinogen, inhibiting both the adhesion of platelets to fibrinogen and platelet aggregation . This interaction is mediated by the central region of the peptide and is enhanced by its C-terminal residues . The binding of this peptide to fibrinogen can delay plasmin-mediated fibrin cleavage, generating a persistent degradation product .
Cellular Effects
The this compound has significant effects on various types of cells and cellular processes. It has been found to modify multiple aspects of inflammatory cell function by engaging leukocytes through a variety of cellular receptors and mechanisms . In neurodegenerative diseases, fibrinogen deposits in the brains of patients have been found to exacerbate the neuropathological features of these diseases .
Molecular Mechanism
The mechanism of action of the this compound involves its interaction with fibrinogen. This interaction is facilitated by the peptide’s unique molecular structure, which allows it to bind to fibrinogen and inhibit the adhesion of platelets to fibrinogen and platelet aggregation . This binding directly activates microglia, initiating a signaling cascade involving Akt, RhoA, and phosphoinositide 3-kinase (PI3K), leading to changes in cell size, morphology, and enhanced phagocytosis .
Temporal Effects in Laboratory Settings
Over time, the effects of the this compound can change in laboratory settings. Fibrinogen and its binding peptide are known to play key roles in the acute phase response caused by tissue injury . The peptide’s interaction with fibrinogen can delay fibrinolysis by plasmin, affecting the temporal dynamics of clot formation and dissolution .
Dosage Effects in Animal Models
The effects of the this compound can vary with different dosages in animal models. While specific dosage effects of this peptide have not been extensively studied, it is known that reducing fibrinogen levels or inhibiting the peptide’s binding to fibrinogen in animal models of Alzheimer’s disease leads to decreased neuroinflammation and less cognitive decline .
Metabolic Pathways
The this compound is involved in the coagulation cascade, a complex metabolic pathway. It interacts with fibrinogen, a key player in this pathway, and its binding can delay the conversion of fibrinogen to fibrin by plasmin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fibrinogen-Binding Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Activation of the carboxyl group of the incoming amino acid using reagents like HBTU or DIC, followed by coupling to the amino group of the growing peptide chain.
Deprotection: Removal of the protecting group from the amino terminus of the peptide chain using TFA.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high throughput and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability .
Chemical Reactions Analysis
Types of Reactions: Fibrinogen-Binding Peptide primarily undergoes peptide bond formation during its synthesis. Post-synthesis, it can participate in:
Oxidation: Oxidation of methionine residues to methionine sulfoxide.
Reduction: Reduction of disulfide bonds to free thiols using reducing agents like DTT.
Substitution: Substitution reactions involving side chains of amino acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or TCEP.
Substitution: Nucleophilic reagents like alkyl halides.
Major Products:
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptide with altered side chains.
Scientific Research Applications
Fibrinogen-Binding Peptide has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Medicine: Explored for its use in preventing thrombosis and as a component in drug delivery systems targeting clot formation.
Industry: Utilized in the development of biomaterials and coatings that resist blood clot formation.
Comparison with Similar Compounds
Eptifibatide: A cyclic heptapeptide that inhibits platelet aggregation by binding to the glycoprotein IIb/IIIa receptor.
Tirofiban: A non-peptide antagonist of the glycoprotein IIb/IIIa receptor, preventing fibrinogen binding.
Uniqueness: Fibrinogen-Binding Peptide is unique in its design as a synthetic peptide specifically targeting fibrinogen. Unlike Eptifibatide and Tirofiban, which are used clinically, this compound is primarily used in research settings to study platelet aggregation and clot formation mechanisms .
Conclusion
This compound is a valuable tool in scientific research, offering insights into platelet aggregation and clot formation. Its unique properties and applications make it a promising candidate for further exploration in both research and potential therapeutic settings.
Properties
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N7O8/c1-4-13(2)20(24(38)32-9-5-6-18(32)23(37)29-14(3)25(39)40)31-22(36)17(10-15-11-27-12-28-15)30-21(35)16(26)7-8-19(33)34/h11-14,16-18,20H,4-10,26H2,1-3H3,(H,27,28)(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,39,40)/t13-,14-,16-,17-,18-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJLJHZPMZGDDV-HOCDWTQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N7O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160116 | |
| Record name | Glutamyl-histidyl-isoleucyl-prolyl-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137235-80-4 | |
| Record name | Glutamyl-histidyl-isoleucyl-prolyl-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137235804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutamyl-histidyl-isoleucyl-prolyl-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of fibrinogen-binding peptides in wound healing?
A: Fibrinogen-binding peptides show promise in accelerating hemostasis, the process of stopping bleeding. These peptides can be immobilized onto wound dressings, where they interact with fibrinogen present in the blood. This interaction promotes the formation of a fibrin clot at the wound site, effectively controlling bleeding. Importantly, this hemostatic action doesn't require enzymatic activity, meaning it doesn't rely on exogenous thrombin like some traditional wound dressings [, ].
Q2: Can you describe a specific example of a fibrinogen-binding peptide sequence and its potential application?
A: Research highlights the peptide sequence Gly-Pro-Arg-Xaa (where Xaa can be any amino acid except Valine, but is preferably Proline, Sarcosine, or Leucine) as a this compound [, ]. This peptide, when incorporated into a non-colloidal porous wound dressing, can bind to fibrinogen and accelerate clot formation. This approach offers a promising strategy for developing effective hemostatic wound dressings.
Q3: Beyond wound healing, are there other potential applications for fibrinogen-binding peptides?
A: Yes, research suggests that fibrinogen-binding peptides could be utilized in phage display technology for identifying and assaying other peptides with specific binding properties []. By engineering phage to display both a this compound and a peptide of interest, researchers can easily capture and study the binding characteristics of the second peptide. This method provides a simple and efficient way to screen for peptides with desired binding affinities.
Q4: Are there any challenges in using fibrinogen-binding peptides for therapeutic purposes?
A: While promising, the research on fibrinogen-binding peptides for therapeutic applications, particularly in areas like thrombocytopenia or thrombasthenia treatment, is still under development []. Creating effective biogels or other delivery systems that utilize immobilized fibrinogen-binding peptides requires further investigation to ensure biocompatibility, stability, and controlled release of the peptides.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















